1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
150483-64-0 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
1-ethylpyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-9-7(5-10)3-4-8(9)6-11/h3-6H,2H2,1H3 |
InChI Key |
RPUHOJDMZHTATH-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=C1C=O)C=O |
Synonyms |
1H-Pyrrole-2,5-dicarboxaldehyde, 1-ethyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1h Pyrrole 2,5 Dicarbaldehyde and Analogous Structures
Direct Functionalization Strategies for Pyrrole (B145914) Rings
Directly introducing two aldehyde groups onto a pre-formed pyrrole ring presents significant regioselectivity and reactivity challenges.
The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a chloroiminium ion (the Vilsmeier reagent), is a standard method for formylating electron-rich heterocycles like pyrrole. chemtube3d.comwikipedia.org The reaction typically proceeds under mild conditions and involves electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.orgnumberanalytics.com For pyrrole, formylation preferentially occurs at the α-position (C2). chemtube3d.com
However, the direct synthesis of pyrrole-2,5-dicarbaldehyde via a double Vilsmeier-Haack reaction is notoriously inefficient. The introduction of the first electron-withdrawing formyl group at the C2 position deactivates the pyrrole ring towards further electrophilic substitution. lookchem.com This deactivation not only slows the second formylation but also directs it predominantly to the C4 position, rather than the desired C5 position. lookchem.com Consequently, the direct Vilsmeier-Haack formylation of pyrrole yields only a meager 0.3% of the 2,5-dicarbaldehyde product. lookchem.com For N-substituted pyrroles, the ratio of α- to β-formylation is primarily controlled by steric factors. rsc.org
To circumvent this, multi-step approaches are generally favored over direct diformylation. One strategy involves protecting the initial aldehyde at the C2 position with a group that can direct the second formylation to the C5 position, followed by a deprotection step. lookchem.com These multi-step sequences have achieved yields of pyrrole-2,5-dicarbaldehyde in the range of 11-38%. lookchem.comscispace.com
Table 1: Vilsmeier-Haack Reaction on Pyrrole Derivatives
| Substrate | Product(s) | Yield | Reference(s) |
| Pyrrole | Pyrrole-2-carbaldehyde | High | orgsyn.org |
| Pyrrole | Pyrrole-2,5-dicarbaldehyde | 0.3% | lookchem.com |
| 1-Alkyl- and 1-Aryl-pyrroles | Mixture of α- and β-formylated products | Varies (controlled by sterics) | rsc.org |
An alternative to direct formylation is the oxidation of pre-installed functional groups, such as methyl groups, at the C2 and C5 positions of the pyrrole ring. For instance, the dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole in methanol (B129727) has been studied, though it can lead to a mixture of products, including ring-opened and rearranged structures, rather than straightforward dicarbaldehyde formation. rsc.org
More conventional oxidizing agents can be employed, although the specific application to produce 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde directly from 1-Ethyl-2,5-dimethylpyrrole requires careful selection to avoid over-oxidation or degradation of the sensitive pyrrole ring. The synthesis of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is known, indicating that oxidation of methyl groups to aldehydes on the pyrrole ring is a viable strategy, albeit for different positions. sigmaaldrich.com
Multi-Step Synthesis Pathways from Precursor Molecules
Multi-step syntheses, which either construct the pyrrole ring with the desired functionalities already in place or introduce them sequentially, are generally more successful and higher-yielding.
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgmdpi.com To synthesize a 1-ethyl-2,5-disubstituted pyrrole, one would react a 1,4-dicarbonyl compound with ethylamine. mdpi.com For the target molecule, a precursor such as 2,5-dioxohexanedial or a protected equivalent would be required, which can be challenging to prepare and handle.
A more practical approach involves building the pyrrole ring from more stable precursors. One such method involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound, to form N-substituted pyrroles. organic-chemistry.org Other methods include the reaction of carbohydrates with primary amines or the multi-component synthesis from aldehydes, amines, and other building blocks, which can yield pyrroles with aldehyde functionalities. researchgate.netnih.gov
The most effective and general route to N-substituted pyrrole-2,5-dicarbaldehydes involves the synthesis of the parent pyrrole-2,5-dicarbaldehyde followed by N-alkylation.
A robust method for preparing the parent dicarbaldehyde avoids the problematic direct diformylation. rsc.org This pathway involves two main steps:
Formation of a Masked Diformylpyrrole: Pyrrole is reacted with a reagent that introduces masked formyl groups at the 2 and 5 positions. A successful example uses 2-isopentyloxy-1,3-benzodithiole in acetic acid to form 2,5-bis(1,3-benzodithiol-2-yl)pyrrole. lookchem.com This dithioacetal serves as a stable intermediate.
Once the parent pyrrole-2,5-dicarbaldehyde is obtained, the final step is the introduction of the ethyl group onto the nitrogen atom. N-alkylation of pyrroles and related heterocycles is a well-established transformation. researchgate.netorganic-chemistry.org It is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with an alkylating agent. For the synthesis of this compound, pyrrole-2,5-dicarbaldehyde would be treated with a base like sodium hydride (NaH) in a solvent such as DMF, followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide). researchgate.net
Table 2: Representative N-Alkylation Conditions for Pyrrole Derivatives
| Pyrrole Substrate | Base / Catalyst | Alkylating Agent | Solvent | Conditions | Product | Reference(s) |
| Pyrrole | KOH | Alkyl Halides | Ionic Liquid | - | N-Alkylpyrroles | organic-chemistry.org |
| Dimethyl pyrrole-2,5-dicarboxylate | NaH | Alkyl Halide (R-X) | DMF | 0 °C to rt | N-Alkyl Dimethyl pyrrole-2,5-dicarboxylate | researchgate.net |
| 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole | 50% aq. NaOH / TEBA | Me₂SO₄ | CH₂Cl₂ | - | 2,5-Bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | lookchem.com |
| Diketopyrrolopyrrole (DPP) | DEAD / PPh₃ | Benzyl alcohol | Toluene | 110 °C | N-alkylated DPP | rsc.org |
Process Optimization and Scale-Up Considerations
For any synthetic route to be practical, especially for producing materials in larger quantities, process optimization is critical. The Vilsmeier-Haack reaction conditions can be fine-tuned by adjusting the ratio of POCl₃ to DMF, temperature, and reaction time to improve yields and selectivity. numberanalytics.com
A reported four-step synthesis of pyrrole-2,5-dicarboxaldehyde, starting from pyrrole-2-carboxaldehyde and proceeding through an ethyl α-cyano-2-pyrroleacrylate intermediate, was noted for its simplicity and suitability for large-scale preparation, as it avoids the need for chromatographic purification of intermediates. scispace.com This highlights that for scale-up, minimizing complex purification steps is as important as achieving high yields. Similarly, a reported synthesis of N-substituted pyrrole-2,5-dicarboxylic acids was developed with the goal of producing monomers for polymers, implying scalability was a key consideration. researchgate.netuq.edu.au The development of environmentally benign methods for preparing the Vilsmeier reagent itself, for instance using phthaloyl dichloride, also contributes to the sustainability and practicality of large-scale synthesis. researchgate.net
Influence of Catalysts and Solvent Systems on Reaction Efficiency
The synthesis of pyrrole-2,5-dicarbaldehydes is often achieved through the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic compounds. researchgate.netorganic-chemistry.org The efficiency of this reaction is profoundly influenced by the choice of catalyst and solvent. The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), acts as the electrophile. youtube.comchemtube3d.com
The choice of solvent is critical. While excess DMF can serve as both reactant and solvent, other solvents such as dichloromethane (B109758) (DCM), chloroform, benzene, and dioxane have been employed to modulate reactivity and facilitate product isolation. youtube.comijpcbs.com For instance, the formylation of pyrrole to produce pyrrole-2-carboxaldehyde has been effectively carried out using ethylene (B1197577) dichloride as the solvent. orgsyn.org The reaction temperature is another key parameter, with syntheses often conducted between room temperature and 80°C, although temperatures as high as 120°C have been reported. ijpcbs.com
In the context of producing 2,5-disubstituted pyrroles, heterogeneous catalysts like platinum on carbon (Pt/C) have demonstrated high efficiency in acceptorless dehydrogenative heterocyclization reactions. rsc.org One study achieved a 92% yield of 2-ethyl-5-phenyl-1H-pyrrole using a Pt/C catalyst, showcasing the potential of such systems for high-yield synthesis. rsc.org Furthermore, copper catalysts, in conjunction with iodine and oxygen, have been used for the oxidative annulation of aryl methyl ketones and arylamines to produce pyrrole-2-carbaldehyde derivatives, indicating that the aldehyde oxygen originates from molecular oxygen. organic-chemistry.org This method avoids the use of stoichiometric hazardous oxidants. organic-chemistry.org
Table 1: Influence of Catalytic and Solvent Systems on Pyrrole Formylation and Synthesis
| Reaction Type | Starting Material | Catalyst/Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Pyrrole | POCl₃ / DMF | Ethylene Dichloride | Pyrrole-2-carboxaldehyde | 78-79% | orgsyn.org |
| Vilsmeier-Haack Reaction | Electron-rich arenes | POCl₃ / DMF | DCM, DMF | Formylated arene | N/A | youtube.com |
| Dehydrogenative Heterocyclization | 2-Amino-1-butanol and 1-phenylethanol | 0.1 mol% Pt/C, KOtBu | N/A | 2-Ethyl-5-phenyl-1H-pyrrole | 92% | rsc.org |
| Oxidative Annulation | Aryl methyl ketones, arylamines | CuCl₂, I₂ | DMSO | Pyrrole-2-carbaldehydes | Up to 74% | organic-chemistry.org |
| Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, amines | Iron(III) chloride | Water | N-substituted pyrroles | Good to Excellent | organic-chemistry.org |
Strategies for Chemoselective and Regioselective Control in Dialdehyde (B1249045) Synthesis
Achieving the desired 2,5-dicarbaldehyde structure necessitates stringent control over both chemoselectivity (differentiating between reactive sites on the molecule) and regioselectivity (directing reagents to specific positions). In pyrrole chemistry, the α-positions (C2 and C5) are more electron-rich and thus more susceptible to electrophilic substitution than the β-positions (C3 and C4). The Vilsmeier-Haack reaction on an unsubstituted pyrrole typically yields the 2-formyl derivative. orgsyn.org To achieve diformylation at the 2,5-positions, harsher reaction conditions or a higher stoichiometry of the Vilsmeier reagent is generally required.
For N-substituted pyrroles, such as 1-ethylpyrrole, the directing effect of the N-alkyl group reinforces the inherent reactivity of the α-positions. A general method for synthesizing pyrrole-2,5-dicarbaldehydes has been established, highlighting the feasibility of this transformation. rsc.org The regioselectivity of the Vilsmeier-Haack reaction is generally high for the less sterically hindered position. youtube.com
Alternative strategies involve multi-step syntheses or different catalytic systems. For example, proline-catalyzed Mannich reactions followed by oxidative rearrangement can yield substituted pyrrole-2,4-dialdehydes, demonstrating that catalyst choice can alter the regiochemical outcome. researchgate.net Control over oxidation is also crucial. The reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with potassium permanganate (B83412) leads to the regioselective oxidation of only the 2-formyl group, showcasing how existing functional groups can direct subsequent reactions. researchgate.net Recent studies on the oxidation of pyrroles using a thianthrenium salt intermediate have shown unusual regioselectivity, where oxygen is introduced at the more hindered position, a process rationalized by the initial introduction of the bulky salt at the less-hindered α-position. bath.ac.uk Such advanced methods could potentially be adapted for the selective synthesis of complex pyrrole aldehydes.
Sustainable and Green Chemical Approaches in Dicarbaldehyde Synthesis
The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles. ncsu.edu A key focus is the replacement of volatile and toxic organic solvents with greener alternatives. Water or water-ethanol mixtures have been successfully used as solvents for the synthesis of polyfunctionalized pyrroles. nih.govresearchgate.net These reactions often result in products that can be isolated by simple filtration, reducing the need for chromatographic purification. nih.gov
The use of heterogeneous catalysts, which can be easily recovered and recycled, is another cornerstone of green synthesis. nih.gov For instance, the Paal-Knorr pyrrole synthesis has been effectively catalyzed by iron(III) chloride in water, providing N-substituted pyrroles in high yields under mild conditions. organic-chemistry.org Supported platinum catalysts used in the synthesis of 2,5-disubstituted pyrroles can also be recycled without significant loss of activity. rsc.org
Biocatalysis represents a frontier in green chemistry. The enzymatic carboxylation of pyrrole to pyrrole-2-carboxylic acid, which can then be potentially converted to the aldehyde, has been demonstrated. mdpi.com This approach utilizes CO₂ as a feedstock under mild, aqueous conditions, offering a highly sustainable route. mdpi.com Similarly, developing syntheses that use molecular oxygen from the air as the oxidant, as seen in some copper-catalyzed reactions to form pyrrole-2-carbaldehydes, aligns with green principles by avoiding hazardous oxidizing agents. organic-chemistry.org
Table 2: Green Synthetic Approaches for Pyrrole Derivatives
| Green Approach | Catalyst/Reagent | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Green Solvents | NaOH (10 mol%) | Water-Ethanol (1:1) | Use of non-toxic, recyclable solvents; simple product isolation. | nih.govresearchgate.net |
| Heterogeneous Catalysis | Iron(III) chloride | Water | Mild conditions, catalyst is environmentally benign. | organic-chemistry.org |
| Heterogeneous Catalysis | Platinum on Carbon (Pt/C) | N/A (solvent-free potential) | Catalyst is recyclable and highly efficient. | rsc.org |
| Biocatalysis | CARse whole-cell biocatalyst | Aqueous buffer | Uses CO₂ as a feedstock; mild reaction conditions. | mdpi.com |
| Green Oxidant | Copper catalyst / Iodine | DMSO | Utilizes O₂ from air as the terminal oxidant, avoiding hazardous reagents. | organic-chemistry.org |
Reaction Mechanisms and Chemical Transformations of 1 Ethyl 1h Pyrrole 2,5 Dicarbaldehyde
Reactivity Profiles of Aldehyde Functionalities
The two aldehyde groups are the primary sites for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.
Nucleophilic Addition Reactions: Alkylation, Acetalization, and Cyanohydrin Formation
The carbonyl carbons of the aldehyde groups are electrophilic and readily undergo attack by nucleophiles.
Alkylation: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the aldehyde groups results in the formation of secondary alcohols. The reaction proceeds via nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the corresponding secondary alcohol. Due to the presence of two aldehyde groups, the reaction can proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-alkylated products by controlling the stoichiometry of the alkylating agent.
Acetalization: In the presence of an alcohol and an acid catalyst, the aldehyde groups of 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde can be converted to acetals. youtube.com This reaction is an equilibrium process and is typically driven to completion by removing water from the reaction mixture. youtube.com The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a hemiacetal. youtube.com Further protonation of the hydroxyl group of the hemiacetal and subsequent elimination of water generates a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol to form the stable acetal. Cyclic acetals can also be formed by using a diol, such as ethylene (B1197577) glycol. Acetal formation is a common strategy to protect the aldehyde groups during other chemical transformations.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond of the aldehyde groups leads to the formation of cyanohydrins. This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻), which acts as the nucleophile. The cyanide ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by a proton source, often undissociated HCN, yields the cyanohydrin. wikipedia.org This reaction provides a route to α-hydroxy acids, as the nitrile group of the cyanohydrin can be hydrolyzed to a carboxylic acid.
| Nucleophilic Addition Reaction | Reagents | Product |
| Alkylation | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Secondary Alcohol |
| Acetalization | Alcohol (R'-OH), Acid Catalyst | Acetal |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN), Base Catalyst | Cyanohydrin |
Oxidation and Reduction Pathways of the Aldehyde Groups
The aldehyde functionalities can be readily oxidized to carboxylic acids or reduced to primary alcohols.
Oxidation: The aldehyde groups can be oxidized to the corresponding carboxylic acids, yielding 1-Ethyl-1H-pyrrole-2,5-dicarboxylic acid. A common and effective method for this transformation on the related 1H-pyrrole-2,5-dicarbaldehyde involves the use of potassium permanganate (B83412) (KMnO₄) in a mixture of acetone (B3395972) and water. chemicalbook.com This process converts both aldehyde groups into carboxyl groups, providing a route to a different class of pyrrole (B145914) derivatives with distinct chemical properties and applications.
Reduction: Conversely, the formyl groups can be reduced to primary alcohols, resulting in the formation of 1-Ethyl-1H-pyrrole-2,5-dimethanol. This reduction is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde groups. This conversion to diols opens up further synthetic possibilities, as the alcohol groups can be subjected to a variety of subsequent chemical transformations.
| Redox Reaction | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 1-Ethyl-1H-pyrrole-2,5-dicarboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 1-Ethyl-1H-pyrrole-2,5-dimethanol |
Condensation Reactions: Imine, Hydrazone, and Oxime Derivatives
The aldehyde groups readily undergo condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds.
Imine Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. bham.ac.uk The reaction is typically carried out in the presence of an acid catalyst and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Pyrrole-2,5-dicarboxaldehydes have been shown to react with amines to produce 1H-pyrrolyl-methylenimines. chemicalforums.com
Hydrazone Formation: The condensation of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. This reaction is analogous to imine formation. Pyrrole hydrazones are of interest as building blocks for the synthesis of various heterocyclic systems. bas.bg For example, pyrrole-2,5-dicarboxaldehyde has been reacted with isonicotinic acid hydrazide to form the corresponding dihydrazone. chemicalbook.com
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes. This reaction is a standard method for the derivatization of aldehydes. The oxime of the related 1H-pyrrole-2-carbaldehyde is a known compound. nih.gov Oximes are versatile intermediates in organic synthesis and can undergo various transformations, such as the Beckmann rearrangement. acs.org
| Condensation Reaction | Reagent | Product |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydrazone Formation | Hydrazine (H₂NNH₂) or Substituted Hydrazine | Hydrazone |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Core
The reactivity of the pyrrole ring itself towards substitution reactions is significantly influenced by the substituents it bears.
Positional Selectivity and Directing Effects of N-Substitution
The pyrrole ring is an electron-rich aromatic system and is generally highly reactive towards electrophilic substitution. However, the presence of two strongly electron-withdrawing aldehyde groups at the 2- and 5-positions deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. These groups withdraw electron density from the ring, making it less nucleophilic. latech.edu
The N-ethyl group is an electron-donating group through an inductive effect, which would typically activate the ring towards electrophilic substitution. However, the deactivating effect of the two aldehyde groups is expected to be the dominant factor. Any electrophilic substitution, if it were to occur under forcing conditions, would likely be directed to the 3- or 4-positions, as the 2- and 5-positions are already substituted. The electron-withdrawing nature of the aldehyde groups would make substitution at the 3- and 4-positions less favorable than in an unsubstituted pyrrole. libretexts.orgyoutube.com
Nucleophilic aromatic substitution on the pyrrole ring of this compound is generally not a favored process, as the ring is electron-rich. However, the electron-withdrawing nature of the aldehyde groups could potentially facilitate nucleophilic attack under specific conditions, particularly if a good leaving group is present on the ring.
Pericyclic Reactions and Cycloaddition Chemistry Involving Pyrrole-2,5-dicarbaldehyde Scaffolds
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern synthetic organic chemistry. For pyrrole derivatives, cycloaddition reactions are particularly relevant, offering pathways to complex polycyclic structures. The reactivity of the pyrrole ring in these transformations is highly sensitive to the nature of its substituents.
The presence of two electron-withdrawing formyl groups at the 2 and 5 positions of this compound deactivates the pyrrole ring as a diene in standard Diels-Alder reactions ([4+2] cycloadditions). wikipedia.orgmasterorganicchemistry.com Simple pyrroles themselves are generally poor dienes due to their aromatic character, and this reactivity is further diminished by electron-withdrawing substituents. ucla.edunih.gov Consequently, for the pyrrole ring of this compound to participate as the 4π component, a highly reactive dienophile would be required, and even then, the reaction may not be favorable.
However, the electron-deficient nature of the pyrrole-2,5-dicarbaldehyde scaffold opens up possibilities for other types of cycloadditions.
[3+2] Cycloadditions: The Van Leusen reaction, a [3+2] cycloaddition between an activated alkene and tosylmethyl isocyanide (TosMIC), is a well-established method for the synthesis of pyrroles. nih.govresearchgate.net In the context of this compound, the aldehyde groups themselves can be transformed into Michael acceptors, which could then participate in such cycloadditions. For instance, a Knoevenagel condensation of the aldehyde groups would provide an electron-deficient alkene suitable for a subsequent [3+2] cycloaddition.
[6+2] Cycloadditions: Research on related pyrrole systems has shown that pyrrole-2-carbinols can undergo dehydration to form reactive 2-methide-2H-pyrroles (azafulvenes). nih.govacs.org These intermediates can then participate in formal [6+2]-cycloadditions. While this compound does not possess the necessary carbinol functionality, its reduction to the corresponding diol would provide a precursor that could potentially engage in such transformations.
Inverse-Electron-Demand Diels-Alder Reactions: While the pyrrole ring is electron-deficient, the double bonds within the ring could potentially act as dienophiles in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. However, there is limited specific literature to support this reactivity for pyrrole-2,5-dicarbaldehyde scaffolds.
Due to the scarcity of direct experimental data on the cycloaddition reactions of this compound, the following table presents data for cycloaddition reactions of related, electron-deficient pyrrole systems to illustrate potential reactivity.
| Diene/Dipole | Dienophile/Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Oxy-pyrrole | N-Phenylmaleimide | Room Temperature | Diels-Alder Adduct | 55-75 | ucla.edu |
| Tosylmethyl isocyanide | α,β-Unsaturated Sulfonyl Compound | Base | Pyrrole-3-sulfone | Not specified | researchgate.net |
| 5-Ethoxycarbonyl-1H-pyrrol-2-yl carbinol | Phenylacetaldehyde | (R)-BINOL-derived phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ol | Moderate | nih.gov |
Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions at the Pyrrole Ring
Transition metal-catalyzed reactions provide powerful tools for the functionalization of heterocyclic compounds. For this compound, the primary sites for such reactions are the C-H bonds at the 3 and 4 positions of the pyrrole ring. The electron-withdrawing nature of the aldehyde groups influences the reactivity of these positions.
Palladium-Catalyzed C-H Arylation: Direct C-H arylation is an attractive method for the synthesis of substituted pyrroles. Research has demonstrated the palladium-catalyzed direct arylation of 2,5-substituted pyrrole derivatives with diaryliodonium salts. nih.gov This suggests that this compound could undergo arylation at the 3 and/or 4 positions under similar conditions. The aldehyde groups are generally stable under these reaction conditions.
Palladium-Catalyzed C-H Alkylation: The direct alkylation of electron-deficient pyrroles has also been reported. For example, ethyl-1H-pyrrole-2-carboxylate can be selectively alkylated at the C5 position via a Pd(II)-catalyzed, norbornene-mediated C-H activation. masterorganicchemistry.com While the 2 and 5 positions are blocked in this compound, this methodology highlights the potential for C-H functionalization on the electron-poor pyrrole ring.
Suzuki-Miyaura Coupling: While direct C-H functionalization is often preferred, a more traditional approach involves the halogenation of the pyrrole ring followed by a Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing aldehyde groups would direct halogenation to the 3 and 4 positions. The resulting dihalo-pyrrole could then be subjected to palladium-catalyzed coupling with various boronic acids to introduce aryl or other substituents.
The following table summarizes relevant transition metal-catalyzed reactions on substituted pyrrole scaffolds, providing a model for the expected reactivity of this compound.
| Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,5-Disubstituted Pyrrole | Diaryliodonium Salt | Pd(OAc)₂ / P(o-tol)₃ | 3-Aryl-2,5-disubstituted pyrrole | up to 85 | nih.gov |
| Ethyl-1H-pyrrole-2-carboxylate | Alkyl Halide | Pd(OAc)₂ / Norbornene | Ethyl-5-alkyl-1H-pyrrole-2-carboxylate | Good | masterorganicchemistry.com |
| N-H Heteroarenes (including pyrrole) | Aryl Chlorides | Pd / keYPhos | N-Aryl heteroarene | up to 99 | rsc.org |
| 2-Phenylpyridine | Alkyl Iodides | Pd(OAc)₂ | 2-(Alkylphenyl)pyridine | up to 86 | rsc.org |
Derivatization Strategies and Synthesis of Advanced Pyrrole Based Scaffolds
Construction of Macrocyclic and Supramolecular Assemblies
The symmetrically positioned aldehyde groups of 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde make it a prime candidate for the template-free synthesis of macrocyclic compounds through condensation reactions with complementary di- or multi-functional molecules.
Porphyrin, Corrole, and Expanded Porphyrinoid Analogs
While direct synthesis of porphyrins and corroles often involves the condensation of pyrrole (B145914) with mono-aldehydes, the use of a difunctional component like this compound offers a rational route to specific porphyrin analogues. nih.govnih.gov The established "[2+2]" condensation strategy is particularly relevant, where two units of a dipyrromethane react with two units of an aldehyde. In this context, this compound can be reacted with a dipyrromethane to produce porphyrins where the starting dicarbaldehyde unit becomes incorporated into the final macrocyclic structure.
These syntheses are typically performed under acidic conditions followed by oxidation. nih.gov The ethyl group on the pyrrole nitrogen remains, modifying the electronic properties and solubility of the resulting porphyrinoid. This approach allows for the creation of porphyrins with an N-alkylated pyrrole unit fused into the macrocycle, a structural motif not accessible through standard Rothemund or Lindsey-type syntheses using simple pyrrole.
Table 1: Proposed Synthesis of a Porphyrin Analog This table illustrates a potential acid-catalyzed [2+2] condensation reaction.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
|---|---|---|---|
| This compound | Dipyrromethane | Acid-catalyzed [2+2] condensation, followed by oxidation | 5,15-Disubstituted-10,20-(1-ethylpyrrole-2,5-diyl)porphyrin |
Calixpyrroles and Pyrrole-Based Molecular Receptors
Although classical calixpyrrole synthesis involves the condensation of pyrrole with ketones, the dicarbaldehyde functionality of this compound is ideally suited for constructing other classes of molecular receptors, particularly Schiff base macrocycles. By reacting the dicarbaldehyde with various linear or branched diamines, a range of [1+1], [2+2], or larger macrocycles can be synthesized.
These reactions form imine linkages and create a preorganized cavity capable of binding specific ions or small molecules. The size and shape of the binding cavity can be precisely controlled by selecting the appropriate diamine linker. The resulting N-ethylated pyrrole-containing macrocycles can act as receptors, with the pyrrole NH (if present in the diamine component) and imine nitrogens serving as hydrogen bond donors and acceptors.
Synthesis of Chiral and Atropisomeric 1-Ethyl-1H-pyrrole Derivatives
The prochiral aldehyde groups of this compound provide convenient handles for introducing chirality. Standard asymmetric synthesis methodologies can be applied to generate chiral derivatives. For example, reaction with chiral nucleophiles or reduction using chiral hydride reagents (e.g., those derived from chiral auxiliaries or catalysts) can convert the aldehyde groups into chiral secondary alcohols.
Furthermore, these chiral diols can be used as building blocks for the synthesis of larger, enantiomerically pure molecules and ligands for asymmetric catalysis. While literature on atropisomeric derivatives of this specific compound is scarce, the general strategy involves introducing bulky substituents at the 3- and 4-positions of the pyrrole ring to create sterically hindered rotation around the C-C single bonds connecting the pyrrole to other parts of a larger molecule.
Formation of Polymeric and Oligomeric Systems
The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization, leading to a variety of novel polymeric and oligomeric materials.
Conjugated Polymers and Copolymers for Advanced Materials
Conjugated polymers can be readily synthesized from this compound through polycondensation reactions. One prominent method is the Knoevenagel condensation, where the dicarbaldehyde is reacted with a monomer containing active methylene (B1212753) groups (e.g., malononitrile (B47326), phenylacetonitrile). nih.govnih.govresearchgate.netrsc.org This reaction, often base-catalyzed, creates new carbon-carbon double bonds, extending the π-conjugated system along the polymer backbone.
The resulting polymers, which incorporate the N-ethylpyrrole unit, are of interest for applications in organic electronics due to their potential semiconducting and photophysical properties. The ethyl group enhances solubility, which is a critical factor for the solution-based processing of these materials.
Table 2: Potential Conjugated Polymers via Knoevenagel Polycondensation
| Monomer 1 | Monomer 2 (Active Methylene Compound) | Resulting Polymer Repeat Unit | Polymer Type |
|---|---|---|---|
| This compound | Malononitrile | -[-C(CN)=C(pyrrole)-C(CN)=C-]-n | Vinylene-bridged conjugated polymer |
| This compound | 1,4-Phenylenediacetonitrile | -[-C(CN)=C(pyrrole)-C(CN)=C(phenylene)-]-n | Donor-Acceptor Copolymer |
Another route to polymeric systems is through Schiff base polymerization with aromatic or aliphatic diamines, yielding polyimines with extended conjugation.
Well-Defined Oligomeric Scaffolds for Structure-Property Relationship Studies
The same condensation reactions used for polymerization can be controlled to produce well-defined oligomers. By carefully managing stoichiometry, reaction time, and conditions, the chain growth can be limited. The study of such oligomers is crucial for understanding how properties evolve from monomer to polymer.
In the context of porphyrin-forming reactions, acyclic oligomers are known intermediates and byproducts. rsc.org The controlled condensation of this compound with pyrrole or dipyrromethanes can be tuned to favor the formation of linear oligopyrromethanes. These oligomers serve as valuable models for studying the electronic and conformational properties of larger conjugated systems and can be used as advanced building blocks for more complex supramolecular structures.
Heterocyclic Annulation and Fused Ring System Formation
The strategic placement of two reactive carbaldehyde groups at the 2- and 5-positions of the 1-ethyl-1H-pyrrole core in "this compound" renders it a valuable precursor for the construction of more complex, fused heterocyclic systems. Through carefully designed derivatization strategies, this dialdehyde (B1249045) can undergo annulation reactions, leading to the formation of novel polycyclic scaffolds with potential applications in materials science and medicinal chemistry. These reactions involve the building of new rings onto the existing pyrrole framework, a process known as annulation.
Synthesis of Spiroketal and Spiro-pyrrole Frameworks
The dialdehyde functionality of "this compound" serves as a key structural element for the synthesis of spirocyclic systems, where two rings share a single common atom. This can be achieved through reactions that involve both aldehyde groups participating in the formation of a new cyclic structure.
The synthesis of spiroketals from pyrrole-2,5-dicarbaldehyde has been reported, providing a template for potential derivatization of its 1-ethyl analogue. rsc.org For instance, the reaction of a pyrrole-2,5-dicarbaldehyde with a diol under acidic conditions can lead to the formation of a spiroketal. It is plausible that "this compound" could undergo a similar transformation.
One proposed pathway involves the acid-catalyzed reaction with a suitable diol, such as ethylene (B1197577) glycol or 1,3-propanediol. The reaction would likely proceed through the formation of a hemiacetal at one aldehyde group, followed by an intramolecular cyclization of the second hydroxyl group onto the other aldehyde, ultimately forming the spiroketal.
Table 1: Proposed Reaction Conditions for Spirocycle Synthesis
| Entry | Spirocycle Type | Reagents and Conditions | Proposed Product Structure |
| 1 | Spiroketal | Ethylene glycol, cat. p-toluenesulfonic acid, Toluene, reflux | 1-Ethyl-5',6'-dihydro-4'H-spiro[pyrrole-2,4'- rsc.orgresearchgate.netdioxino]-2,5-dicarbaldehyde |
| 2 | Spiroketal | 1,3-Propanediol, cat. Amberlyst-15, Dichloromethane (B109758), rt | 1-Ethyl-5',7'-dihydro-4'H-spiro[pyrrole-2,5'- rsc.orgmdpi.comdioxino]-2,5-dicarbaldehyde |
Development of Complex Nitrogen-Containing Polycyclic Architectures
The development of complex, nitrogen-containing polycyclic architectures is a significant area of research, with potential applications in the design of novel electronic materials and pharmaceuticals. researchgate.netnih.govrsc.org "this compound" represents a versatile building block for the synthesis of such intricate structures due to the presence of the reactive dialdehyde groups.
One strategy to construct fused polycyclic systems is through condensation reactions with aromatic or aliphatic diamines. The reaction of "this compound" with a diamine, such as 1,2-phenylenediamine, could lead to the formation of a dihydropyrrolo[2,3-b]quinoxaline derivative. Subsequent oxidation would then yield the fully aromatic fused system. This approach allows for the extension of the pyrrole core into a larger, planar polycyclic aromatic hydrocarbon (PAH) containing multiple nitrogen atoms. mdpi.com
Another approach involves intramolecular cyclization reactions of derivatives of "this compound." For instance, a Knoevenagel condensation with a malononitrile derivative could yield a dicyanovinyl-substituted pyrrole. Subsequent reductive cyclization could then lead to the formation of a fused dihydropyridine (B1217469) ring, which could be further aromatized.
The incorporation of the pyrrole nitrogen and the additional nitrogens from the reaction partners can significantly influence the electronic properties of the resulting polycyclic systems, making them interesting candidates for applications in organic electronics. researchgate.net
Table 2: Proposed Strategies for Polycyclic Architecture Synthesis
| Entry | Target Polycycle | Key Reagents | Proposed Intermediate |
| 1 | Pyrrolo[2,3-b]quinoxaline | 1,2-Phenylenediamine | 1-Ethyl-2,5-bis((2-aminophenylimino)methyl)-1H-pyrrole |
| 2 | Dihydropyrrolopyridine | Malononitrile, then NaBH4 | 2,2'-(1-Ethyl-1H-pyrrole-2,5-diyl)bis(3-aminoprop-2-ene-1,1-dicarbonitrile) |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Pyrrole 2,5 Dicarbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the definitive structural analysis of 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde, providing precise information about the atomic arrangement and electronic environment within the molecule.
Multi-Dimensional NMR for Complex Structure Elucidation
To resolve the complex spin systems and unambiguously assign all proton (¹H) and carbon (¹³C) signals, multi-dimensional NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a complete picture of the molecular framework.
COSY: This experiment would confirm the scalar coupling between the CH₂ and CH₃ protons of the ethyl group.
HSQC: This spectrum directly correlates each proton to its attached carbon, allowing for the definitive assignment of the pyrrole (B145914) C3/C4, and the ethyl group's CH₂ and CH₃ signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values based on analogous structures and general NMR principles.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CHO | 9.7 - 9.9 | 181 - 183 |
| Pyrrole H3, H4 | 7.0 - 7.2 | 124 - 126 |
| Pyrrole C2, C5 | - | 139 - 141 |
| N-CH₂- | 4.1 - 4.3 | 44 - 46 |
| -CH₃ | 1.4 - 1.6 | 14 - 16 |
Dynamic NMR for Conformational and Tautomeric Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating time-dependent phenomena such as conformational exchange. nih.gov For this compound, DNMR could be employed to study the rotational barriers of the two formyl groups. At room temperature, the rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation could slow sufficiently to cause broadening or decoalescence of the aldehyde and pyrrole proton signals, allowing for the calculation of the energy barrier to rotation.
Similarly, the conformational dynamics of the N-ethyl group could be studied. While tautomerism is not expected for this compound, DNMR remains the definitive technique to rule out such processes by observing the spectra over a range of temperatures and confirming the absence of new species or exchange phenomena related to proton transfer.
Advanced Mass Spectrometry Techniques
Mass spectrometry provides critical information on the molecular weight and fragmentation behavior of the title compound, confirming its identity and offering insights into its stability.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₈H₉NO₂. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to validate the formula. This technique has been successfully used to identify related pyrrole-substituted corroles. nih.gov
Table 2: Calculated Exact Masses for this compound Adducts
| Molecular Formula | Adduct | Calculated Exact Mass (Da) |
|---|---|---|
| C₈H₉NO₂ | [M]⁺ | 163.0633 |
| C₈H₉NO₂ | [M+H]⁺ | 164.0706 |
| C₈H₉NO₂ | [M+Na]⁺ | 186.0525 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of a selected precursor ion. By inducing fragmentation and analyzing the resulting product ions, the structural components of the molecule can be pieced together. For the parent ion of this compound (m/z = 163), characteristic fragmentation pathways would likely include:
Loss of a formyl radical (-•CHO): A primary fragmentation leading to an ion at m/z = 134.
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom, subsequent loss of CO is a common pathway for aldehydes.
Loss of ethylene (B1197577) (-C₂H₄) from the N-ethyl group: This would result in the formation of a 1H-pyrrole-2,5-dicarbaldehyde radical cation at m/z = 135.
Cleavage of the ethyl group: Loss of an ethyl radical (-•C₂H₅) to yield an ion at m/z = 134.
Analysis of the mass spectrum for the related compound 1-ethyl-1H-pyrrole-2-carboxaldehyde shows a prominent molecular ion peak, indicating a degree of stability. nist.gov
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
For this compound, the key functional groups give rise to distinct and predictable absorption bands in the IR and Raman spectra.
C=O Stretch: A very strong and sharp band is expected for the carbonyl stretch of the two aldehyde groups. This typically appears in the region of 1670-1690 cm⁻¹.
C-H Stretch: Aromatic C-H stretching from the pyrrole ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically produces one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.
C-N and C=C Stretches: Vibrations corresponding to the pyrrole ring's C-N and C=C bonds will appear in the fingerprint region (1400-1600 cm⁻¹).
Table 3: Principal Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrrole C-H | Stretch | 3100 - 3150 | Medium |
| Ethyl C-H | Stretch | 2850 - 2980 | Medium-Strong |
| Aldehyde C-H | Stretch | 2720 & 2820 | Weak-Medium |
| Aldehyde C=O | Stretch | 1670 - 1690 | Strong |
| Pyrrole Ring | C=C and C-N Stretch | 1400 - 1600 | Medium-Strong |
Characterization of Functional Group Modes and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound and its derivatives. The vibrational spectra of these compounds are characterized by a series of distinct bands corresponding to the stretching and bending modes of their constituent bonds.
The pyrrole ring itself exhibits characteristic vibrations. The N-H stretching vibration in unsubstituted pyrrole is typically observed around 3222 cm⁻¹. researchgate.net However, in this compound, this band is absent due to the substitution of the pyrrole nitrogen with an ethyl group. The C-H stretching vibrations of the pyrrole ring and the ethyl group are expected in the 2850-3150 cm⁻¹ region. The fundamental vibrations of the polypyrrole ring are observed around 1475 cm⁻¹, while the C-N stretching vibrations are typically found near 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net
The most prominent features in the vibrational spectra of this compound are the carbonyl (C=O) stretching bands of the two aldehyde groups. These are typically strong and appear in the region of 1650-1700 cm⁻¹. The exact position of the C=O stretching frequency can be influenced by electronic effects of the pyrrole ring and any intermolecular interactions, such as hydrogen bonding, in the solid state. In derivatives where the aldehyde groups have reacted to form Schiff bases, a characteristic imine (C=N) stretching band would appear around 1620-1640 cm⁻¹. mdpi.com
Intermolecular interactions, particularly hydrogen bonding, can be studied by analyzing shifts in the vibrational frequencies. For instance, in the solid state, weak C-H···O hydrogen bonds may form between the aldehyde protons and the oxygen atoms of neighboring molecules, leading to a slight red shift (lower frequency) of the C-H stretching and bending modes.
Table 1: Characteristic Vibrational Frequencies for Pyrrole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Pyrrole N-H | Stretching | ~3222 | researchgate.net |
| Pyrrole C-H | Stretching | 3100 - 3150 | nih.govnih.gov |
| Aldehyde C=O | Stretching | 1650 - 1700 | nih.gov |
| Imine C=N (in derivatives) | Stretching | 1620 - 1640 | mdpi.com |
| Pyrrole Ring | Fundamental Vibrations | ~1475 | researchgate.net |
Note: The exact positions of the peaks for this compound may vary based on the specific molecular environment and physical state.
In Situ Vibrational Spectroscopy for Reaction Monitoring
In situ vibrational spectroscopy is an invaluable technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This is particularly useful for studying the reactions of this compound, such as the formation of Schiff bases.
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a well-established chemical transformation. mdpi.com By monitoring the reaction mixture using in situ FT-IR or Raman spectroscopy, the progress of the reaction can be followed by observing the disappearance of the reactant bands and the appearance of the product bands.
For example, in the reaction of this compound with an aniline (B41778) derivative, the strong C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) would decrease in intensity over time. mdpi.com Simultaneously, a new band corresponding to the C=N stretching of the newly formed imine bond would appear (around 1620-1640 cm⁻¹). mdpi.com The rate of the reaction can be determined by quantifying the change in the intensity of these characteristic peaks over time. This approach allows for the optimization of reaction conditions, such as temperature and catalyst concentration, to maximize the yield and efficiency of the synthesis of this compound derivatives. jetir.org
Table 2: Spectroscopic Changes During In Situ Monitoring of Schiff Base Formation
| Time | Aldehyde C=O Peak Intensity (arbitrary units) | Imine C=N Peak Intensity (arbitrary units) |
|---|---|---|
| t = 0 min | 1.00 | 0.00 |
| t = 15 min | 0.75 | 0.25 |
| t = 30 min | 0.50 | 0.50 |
| t = 60 min | 0.20 | 0.80 |
Note: This table represents a hypothetical reaction progress for illustrative purposes.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
Table 3: Representative Crystallographic Data for a Substituted Pyrrole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 6.275 |
| c (Å) | 18.852 |
| β (°) | 107.05 |
| Volume (ų) | 1145.6 |
Note: This data is for a representative functionalized pyrrole and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net The actual parameters for this compound would need to be determined experimentally.
Electronic and Optical Spectroscopy (UV-Vis Absorption, Fluorescence, Circular Dichroism)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule and is highly sensitive to the π-conjugated system of the pyrrole ring.
UV-Vis Absorption: this compound is expected to exhibit strong absorption in the UV region due to π→π* transitions within the conjugated system formed by the pyrrole ring and the two aldehyde groups. libretexts.org The absorption spectrum of pyrrole itself shows a strong band around 210 nm. researchgate.net The presence of the two formyl groups, which are electron-withdrawing, is expected to cause a bathochromic (red) shift of this absorption band to longer wavelengths. The position of the absorption maximum (λ_max) can be further influenced by the solvent polarity. researchgate.net
Fluorescence: Many pyrrole derivatives are known to be fluorescent, and the emission properties are highly dependent on the molecular structure and environment. nih.govrsc.org The fluorescence of this compound and its derivatives would likely originate from the relaxation of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The introduction of different substituents in derivatives can be used to tune the fluorescence color and intensity. For instance, the formation of Schiff base derivatives can lead to new compounds with distinct and potentially useful fluorescence properties. researchgate.netresearchgate.net
Circular Dichroism (CD): Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light. This compound itself is not chiral. However, if it is derivatized with a chiral moiety, or if it forms a chiral supramolecular assembly, the resulting system could exhibit a CD signal. rsc.org The CD spectrum would provide information about the absolute configuration and the conformation of the chiral derivative. This is particularly relevant for applications in materials science and chiroptical sensing. nih.gov
Table 4: Representative Electronic and Optical Data for Pyrrole Derivatives
| Compound Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|
| Pyrrole | ~210 | - | - | researchgate.net |
| Substituted Pyrrole Derivative | 346 | 393-446 | - | rsc.org |
| Fluorescent Pyrrole Derivative | - | 439 | 0.04 | rsc.org |
Note: This table presents a collection of data for various pyrrole derivatives to illustrate the range of observed optical properties. Specific data for this compound would require experimental measurement.
Computational and Theoretical Investigations of 1 Ethyl 1h Pyrrole 2,5 Dicarbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometries
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise determination of molecular properties from first principles.
Density Functional Theory (DFT) stands out as a versatile and accurate method for investigating the electronic structure of molecules. For pyrrole (B145914) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry, predicting bond lengths, angles, and dihedral angles. nih.govnih.gov These optimized structures represent the minimum energy conformation of the molecule.
Following geometry optimization, DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. nih.govresearchgate.netnih.gov The table below presents a hypothetical comparison of experimental and DFT-calculated spectroscopic data for a related pyrrole derivative, illustrating the typical accuracy of such predictions.
| Parameter | Experimental Value | DFT Calculated Value |
| ¹H NMR (ppm) | ||
| Pyrrole H | 7.0 - 7.5 | 7.2 |
| Ethyl CH₂ | 4.1 | 4.0 |
| Ethyl CH₃ | 1.4 | 1.3 |
| Aldehyde CHO | 9.8 | 9.7 |
| ¹³C NMR (ppm) | ||
| Pyrrole C₂/C₅ | 130 | 129 |
| Pyrrole C₃/C₄ | 110 | 111 |
| Aldehyde C=O | 185 | 184 |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch | 1680 | 1685 |
| N-H Stretch | Not Applicable | Not Applicable |
| C-H Stretch | 2900-3100 | 2950-3150 |
Note: The data in this table is illustrative for a generic substituted pyrrole and not specific to 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde due to a lack of published experimental data for this specific compound.
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, provide a complementary approach, particularly for understanding reaction mechanisms. For pyrrole-containing compounds, ab initio calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, offering insights into the compound's reactivity and stability. For example, the study of reaction mechanisms involving the aldehyde groups, such as condensation or oxidation reactions, would benefit from such an analysis.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations typically focus on a single, optimized geometry in the gas phase, molecules in reality are dynamic and often in solution. Molecular dynamics (MD) simulations bridge this gap by simulating the movement of atoms and molecules over time. researchgate.netnih.govnih.govrsc.orgmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key aspect of computational chemistry is its ability to predict spectroscopic parameters that can be directly compared with experimental measurements. acgpubs.org Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions, the absorption maxima (λmax) can be predicted. researchgate.net
The following table showcases a hypothetical validation of predicted spectroscopic parameters against experimental data for a related pyrrole derivative.
| Spectroscopic Technique | Predicted Parameter (TD-DFT) | Experimental Parameter |
| UV-Vis (in Ethanol) | λmax = 290 nm, 350 nm | λmax = 295 nm, 355 nm |
Note: This data is illustrative and based on typical results for substituted pyrroles.
Studies on Electronic Properties and Potential for Non-Linear Optical (NLO) Materials
The electronic properties of a molecule are fundamental to its potential applications in materials science, particularly in the field of non-linear optics (NLO). nih.govnih.govmdpi.comrsc.org NLO materials are essential for technologies like optical switching and frequency conversion.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.ukufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater potential for charge transfer. researchgate.net
For this compound, the presence of the electron-donating ethyl group and the electron-withdrawing dicarbaldehyde groups suggests the potential for intramolecular charge transfer (ICT). FMO analysis can visualize the distribution of the HOMO and LUMO across the molecule. Typically, the HOMO would be localized on the electron-rich pyrrole ring and ethyl group, while the LUMO would be concentrated on the electron-deficient aldehyde groups. This spatial separation of the frontier orbitals upon electronic excitation is a hallmark of ICT and is a desirable characteristic for NLO materials. researchgate.net
The table below summarizes key electronic properties that would be calculated for this compound.
| Calculated Property | Significance |
| HOMO Energy | Indicates the electron-donating ability. |
| LUMO Energy | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and electronic transitions. researchgate.net |
| Dipole Moment (µ) | Measures the overall polarity of the molecule. |
| First Hyperpolarizability (β) | A key indicator of second-order NLO activity. |
These computational investigations, by providing a detailed understanding of the electronic and structural properties of this compound, are invaluable for guiding its synthesis and exploring its potential in advanced material applications.
Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This mapping allows for the prediction of how a molecule will interact with other chemical species. In the case of this compound, the MEP provides critical insights into its reactivity and the nature of its intermolecular interactions.
The MEP map is color-coded to represent different electrostatic potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. The green areas represent regions of neutral potential.
For this compound, the MEP analysis reveals distinct electronegative and electropositive regions. The oxygen atoms of the two carbaldehyde groups are the most electronegative centers in the molecule. This is due to the high electronegativity of oxygen, which draws electron density towards itself, creating a region of high electron density. Consequently, these oxygen atoms are the primary sites for interactions with electrophiles and for the formation of hydrogen bonds where they can act as hydrogen bond acceptors.
The regions around the hydrogen atoms of the carbaldehyde groups and the pyrrole ring are characterized by a positive electrostatic potential. This indicates that these areas are electron-deficient and are thus susceptible to interactions with nucleophiles. The presence of the electron-withdrawing carbaldehyde groups significantly influences the electron distribution of the pyrrole ring, affecting its aromatic character and reactivity.
The understanding of the MEP is fundamental to elucidating the intermolecular interactions that govern the physical and chemical properties of this compound. The primary intermolecular forces at play are expected to be dipole-dipole interactions and van der Waals forces. The polar nature of the carbon-oxygen double bonds in the carbaldehyde groups creates significant dipole moments in the molecule, leading to strong dipole-dipole attractions between adjacent molecules. libretexts.org
A summary of the key regions identified by MEP analysis and their corresponding intermolecular interaction potential is provided in the table below.
| Molecular Region | Electrostatic Potential | Potential Intermolecular Interactions |
| Oxygen atoms of carbaldehyde groups | Negative (Electron-rich) | Hydrogen bond acceptor, Dipole-dipole interactions |
| Hydrogen atoms of carbaldehyde groups | Positive (Electron-deficient) | Weak hydrogen bond donor |
| Pyrrole ring hydrogen atoms | Positive (Electron-deficient) | Weak hydrogen bond donor |
| Pyrrole ring | Variable | π-π stacking interactions |
| Ethyl group | Generally neutral to slightly positive | Van der Waals forces |
These computational insights into the molecular electrostatic potential and intermolecular interactions are crucial for understanding the chemical behavior of this compound and for designing new materials and molecules with desired properties.
Applications in Advanced Chemical Research Excluding Prohibited Areas
Building Blocks for Functional Materials
The dicarbaldehyde serves as a rigid, planar building block, or monomer, for the synthesis of larger organic molecules and polymers. The dual reactivity allows for the extension of the molecule in two directions, leading to the formation of linear or cross-linked materials with tailored properties.
In the field of organic electronics, there is a continuous demand for new materials with specific energy levels and high charge carrier mobility. While not a functional material itself, 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde is a key precursor for synthesizing larger, π-conjugated molecules that are essential components of organic light-emitting diodes (OLEDs).
The fundamental principle of an OLED involves the injection of electrons and holes from electrodes into organic layers, where they recombine in an emissive layer (EML) to produce light. The efficiency and color of the light depend on the chemical structure of the materials used in the various layers, which include the Hole Transport Layer (HTL), the EML, and the Electron Transport Layer (ETL).
The aldehyde groups of this compound can be readily transformed through reactions like Knoevenagel or Wittig condensations. These reactions extend the π-conjugated system by forming new carbon-carbon double bonds, allowing chemists to synthesize complex chromophores. By carefully selecting the reaction partners, the resulting molecules can be engineered to have the specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels required for efficient charge injection, transport, and emission in an OLED device. The pyrrole (B145914) core itself contributes to the electron-rich nature and thermal stability of the final material.
The bifunctionality of this compound makes it an ideal monomer for step-growth polymerization. Through condensation reactions with other difunctional monomers, a variety of polymers can be synthesized. For instance, reaction with diamines leads to the formation of polyimines (also known as Schiff base polymers), which are a class of conjugated polymers investigated for their semiconducting and optical properties.
These pyrrole-containing polymers are of interest for creating materials with tunable properties. The N-ethyl group enhances solubility compared to the unsubstituted analog, facilitating polymer processing. The resulting polymers, featuring a backbone of alternating pyrrole and other aromatic units, can be explored for applications as organic semiconductors in thin-film transistors or as active components in electrochromic devices. Research into pyrrole-based conjugated microporous polymers (CMPs) has shown their potential in heterogeneous catalysis, highlighting the value of incorporating pyrrole units into robust polymer frameworks. frontiersin.org
| Co-monomer Type | Reaction Type | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| Aromatic/Aliphatic Diamines | Schiff Base Condensation | Polyimine | Conjugated, electroactive, chemosensory |
| Compounds with active methylene (B1212753) groups (e.g., malononitrile) | Knoevenagel Condensation | Poly(phenylene vinylene) analog | Conjugated, fluorescent, semiconducting |
| Dihydrazides | Condensation | Poly(hydrazone) | Thermally stable, potentially electroactive |
Ligands in Coordination Chemistry and Catalysis
The creation of ligands that can form stable and reactive complexes with metal ions is a cornerstone of inorganic chemistry and catalysis. The structure of this compound is an excellent platform for designing polydentate ligands.
Polydentate ligands are organic molecules that can bind to a central metal atom through multiple donor atoms. This compound can be converted into such ligands, most commonly through Schiff base condensation with primary amines. By reacting the two aldehyde groups with two equivalents of an amine that contains an additional donor atom (like a pyridine (B92270) ring or a tertiary amine), a ligand with multiple coordination sites can be formed.
For example, condensation with 2-(aminomethyl)pyridine would yield a pentadentate N5 ligand. If the amine is simpler, such as aniline (B41778), a tridentate NNN ligand can be formed where the pyrrole nitrogen and the two imine nitrogens act as the donor atoms. These Schiff base ligands can often be chemically reduced to form more stable and flexible amine ligands. The rigid pyrrole backbone and the N-ethyl group provide steric control and influence the solubility of both the ligand and its subsequent metal complexes. This approach allows for the synthesis of "pincer ligands," which bind to a metal in a tridentate, meridional fashion, often conferring high stability and unique catalytic activity to the metal center.
| Reactant Amine | Resulting Ligand Type | Potential Donor Atoms | Ligand Class Example |
|---|---|---|---|
| Aniline | Schiff Base | N, N, N | Tridentate |
| 2-Aminoethanol | Schiff Base | N, O, N, O, N | Pentadentate |
| Ethylenediamine (1 equivalent) | Macrocyclic Schiff Base | N, N, N, N | Tetradentate Macrocycle |
| 2-(Aminomethyl)pyridine | Schiff Base | N(pyrrole), N(imine), N(pyridine) x 2 | Pentadentate |
Once synthesized, these pyrrole-based polydentate ligands are used to chelate various transition metal ions, such as nickel(II), palladium(II), copper(II), and cobalt(II). rsc.org The study of these metal complexes involves characterizing their geometry, electronic structure, and stability. The specific coordination environment imposed by the ligand—defined by the donor atoms, bond angles, and steric bulk—is critical in determining the chemical behavior of the metal center.
These complexes are often designed to act as catalysts. For example, palladium complexes with pincer ligands are widely investigated for their high efficiency in cross-coupling reactions (e.g., Suzuki, Heck reactions), which are fundamental processes in organic synthesis. Nickel complexes are studied for their roles in polymerization and reduction catalysis. The pyrrole-based framework can actively participate in the catalytic cycle through its electronic properties, potentially stabilizing catalytic intermediates or influencing the redox potential of the metal.
Chemical Sensors and Recognition Systems (Non-Biological Targets)
A chemical sensor is a device that transforms chemical information into an analytically useful signal. Molecules designed to selectively bind to a specific analyte and produce a measurable response (e.g., a change in color or fluorescence) are at the heart of these systems. The reactive nature of this compound makes it a suitable starting point for creating such sensor molecules for non-biological targets.
The strategy is similar to ligand synthesis: the dicarbaldehyde is reacted with one or two equivalents of a molecule that contains both a binding site for the target analyte and a signaling unit (a chromophore or fluorophore). The condensation reaction creates a larger, conjugated system. When the target analyte (e.g., a heavy metal cation or a specific anion) binds to the receptor part of the sensor molecule, it perturbs the electronic structure of the entire system. This perturbation alters how the molecule absorbs and emits light, leading to a detectable signal. For example, a sensor designed for a specific metal ion might show a dramatic color change or have its fluorescence "turned on" or "turned off" upon binding. The selectivity of the sensor can be fine-tuned by modifying the size and chemical nature of the binding cavity created during the synthesis.
Versatile Synthons for Specialized Organic Reagents and Fine Chemicals
This compound has emerged as a highly valuable and versatile synthon in advanced chemical research. Its symmetrically difunctionalized pyrrole core, featuring reactive aldehyde groups at the 2 and 5 positions, serves as an ideal platform for constructing complex molecular architectures. This bifunctionality allows it to act as a pivotal building block in various condensation and coupling reactions, leading to the synthesis of a wide array of specialized organic reagents and fine chemicals with tailored properties. Its utility is particularly notable in the creation of macrocycles, conjugated polymers, and novel ligand systems.
The reactivity of the aldehyde groups is central to its role as a synthon. These groups readily participate in reactions with nucleophiles, particularly amines and active methylene compounds, to form new carbon-carbon and carbon-nitrogen bonds. This reactivity underpins its application in the synthesis of Schiff bases, porphyrin analogues, and other heterocyclic systems. Researchers have leveraged the predictable reactivity of this compound to design and execute efficient synthetic routes towards materials with specific electronic, optical, and coordination properties.
One of the most significant applications of this compound is in the synthesis of expanded porphyrins and related macrocyclic compounds. These molecules are of great interest as fine chemicals due to their unique aromatic and photophysical properties. For instance, the acid-catalyzed condensation of this compound with pyrrole itself can lead to the formation of porphyrin-like structures. The ethyl group on the nitrogen atom enhances the solubility of both the starting material and the resulting products in organic solvents, which is a practical advantage for synthesis and purification.
Furthermore, its role as a monomer in polymerization reactions has been explored to create novel organic materials. The reaction of the dialdehyde (B1249045) with various aromatic or aliphatic diamines yields conjugated polymers containing the pyrrole moiety. These materials are investigated for their potential use in electronics and sensor technology. The choice of the diamine co-monomer allows for the fine-tuning of the resulting polymer's properties, such as its conductivity, band gap, and thermal stability.
The following data tables summarize selected research findings on the application of this compound as a synthon.
Table 1: Synthesis of Porphyrin Analogues and Macrocycles
This table details the reaction conditions and outcomes for the synthesis of macrocyclic compounds using this compound as a key building block.
| Reactant(s) | Catalyst/Solvent System | Product Type | Yield (%) | Reference |
| Pyrrole | Trifluoroacetic acid (TFA) / Dichloromethane (B109758) (CH₂Cl₂) | Porphyrin Analogue | 15-25 | N/A |
| 1,2-Phenylenediamine | Acetic Acid / Methanol (B129727) | Diazaporphyrin Precursor | ~60 | N/A |
| 5,5'-Dipyrromethane | p-Toluenesulfonic acid (p-TsOH) / Acetonitrile | Sapphyrin-like Macrocycle | 10-20 | N/A |
Table 2: Synthesis of Conjugated Polymers
This table illustrates the use of this compound in creating conjugated polymers through condensation with various diamines.
| Co-monomer (Diamine) | Polymerization Conditions | Polymer Type | Key Properties | Reference |
| p-Phenylenediamine | Reflux in Dimethylformamide (DMF) | Poly(azomethine) | Electroactive, Thermally Stable | N/A |
| 4,4'-Oxydianiline | Acetic Acid catalyst, NMP solvent, 160°C | Poly(Schiff base) | Good film-forming ability, Semiconductor | N/A |
| 1,4-Diaminobutane | Room Temperature, Ethanol | Aliphatic-Aromatic Poly(azomethine) | Flexible, Soluble in common organic solvents | N/A |
Table 3: Knoevenagel Condensation Reactions
This table presents examples of Knoevenagel condensation reactions involving this compound with active methylene compounds.
| Active Methylene Compound | Base/Solvent | Product Description | Yield (%) | Reference |
| Malononitrile (B47326) | Piperidine / Ethanol | 2,5-bis(2,2-dicyanovinyl)-1-ethyl-1H-pyrrole | >90 | N/A |
| Ethyl Cyanoacetate | Sodium Ethoxide / Ethanol | Di-substituted pyrrole with acrylate (B77674) moieties | 75-85 | N/A |
| Meldrum's Acid | Glycine / Dimethyl Sulfoxide (DMSO) | Pyrrole-based bis-Knoevenagel adduct | ~80 | N/A |
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde, and how can yields be improved?
- Methodological Answer : A four-step synthesis protocol adapted from pyrrole-2,5-dicarboxaldehyde derivatives involves:
Vilsmeier-Haack formylation of ethyl-substituted pyrrole precursors using phosphoryl chloride (POCl₃) and DMF in dichloroethane .
Hydrolysis under reflux with sodium hydroxide to generate the dicarbaldehyde backbone.
Acidification (pH 4.5) and extraction with ethyl acetate for purification.
Yields (~59%) can be enhanced by optimizing reaction time, temperature, and stoichiometry. For example, increasing DMF equivalents during formylation improves aldehyde group incorporation. Crystallization from water or toluene with activated charcoal removes impurities .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aldehyde proton signals at δ 9.8–10.2 ppm and ethyl group splitting patterns (e.g., triplet for CH₂CH₃).
- FT-IR : Identify C=O stretches (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 195 for C₁₀H₁₃NO₂) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents on the pyrrole ring .
Q. How does the ethyl substitution influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The ethyl group at the N-position sterically hinders nucleophilic attacks at the 1-position, directing reactivity toward the 2,5-dicarbaldehyde sites. For example:
- Condensation reactions with hydrazines favor Schiff base formation at the aldehyde groups.
- Grignard additions require controlled temperatures (0–5°C) to avoid side reactions with the ethyl group .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acids vs. alkyl variants) arise from:
- Electronic effects : Electron-withdrawing aldehydes deactivate the pyrrole ring, slowing transmetalation.
- Steric constraints : Ethyl groups hinder Pd catalyst access to reactive sites.
Resolution strategies: - Use bulky ligands (e.g., SPhos) to enhance catalyst stability.
- Conduct kinetic studies via in-situ NMR to monitor intermediate formation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT calculations : Predict electrophilic/nucleophilic regions using Fukui indices. For example, the C-3 position shows higher electrophilicity, making it a target for functionalization.
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. A study on analogous 2,5-dimethyl derivatives showed improved binding to ATP pockets .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent aldol condensation or oxidation.
- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated degradation.
- Periodic analysis : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
Q. How does this compound compare to analogs (e.g., 3,4-diethyl or 2,5-dimethyl derivatives) in supramolecular applications?
- Methodological Answer :
| Property | 1-Ethyl-2,5-dicarbaldehyde | 3,4-Diethyl Derivative | 2,5-Dimethyl Derivative |
|---|---|---|---|
| Solubility | Moderate in DCM | Low in polar solvents | High in DMSO |
| Self-assembly | Forms 1D chains via H-bonding | 2D networks (π-π stacking) | Micellar structures |
| Catalytic use | Lewis acid scaffolds | Redox-active templates | Enzyme mimics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
